3-Amino-7-methoxyquinoline dihydrochloride is a chemical compound with the empirical formula C10H10N2O · 2HCl and a molecular weight of 247.12 g/mol. It is characterized by the presence of a methoxy group at the 7-position and an amino group at the 3-position of the quinoline ring system. This compound is notable for its utility in various scientific research applications, including organic synthesis and biological studies .
As mentioned earlier, the specific function and mechanism of action of 3-Amino-7-methoxyquinoline dihydrochloride are unknown at this time. However, quinoline derivatives can exhibit a variety of biological activities depending on the functional groups attached to the core structure. Some quinolines have been studied for their antimalarial, antitumor, and antibacterial properties [, ].
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation of the amino group can yield nitroso derivatives, while substitution reactions can introduce various functional groups at the methoxy position.
3-Amino-7-methoxyquinoline dihydrochloride exhibits significant biological activity, particularly in enzyme interactions. It has been utilized as a fluorescent probe for detecting biological molecules and studying enzyme kinetics. Its structural features, specifically the methoxy and amino groups, enhance its binding affinity to various molecular targets, impacting their activity and function .
The synthesis of 3-Amino-7-methoxyquinoline dihydrochloride typically involves:
3-Amino-7-methoxyquinoline dihydrochloride finds applications across various fields:
Research indicates that 3-Amino-7-methoxyquinoline dihydrochloride interacts with specific enzymes and proteins, influencing their activity. These interactions are critical for understanding its potential therapeutic applications, particularly in drug design targeting enzyme inhibition or modulation .
Several compounds share structural similarities with 3-Amino-7-methoxyquinoline dihydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for its chelating properties |
4-Amino-7-methoxyquinoline | Amino group at position 4 | Exhibits different biological activity |
6-Methoxyquinoline | Methoxy group at position 6 | Used primarily in dye synthesis |
5-Nitroquinoline | Nitro group at position 5 | Exhibits distinct reactivity patterns |
The unique combination of amino and methoxy groups at specific positions on the quinoline ring makes this compound particularly versatile in both synthetic chemistry and biological applications. Its ability to act as a fluorescent probe distinguishes it from other similar compounds, enhancing its utility in research settings.
Quinoline derivatives have played a pivotal role in organic chemistry since the isolation of quinoline from coal tar in 1834. The specific compound 3-amino-7-methoxyquinoline dihydrochloride (CAS: 1216228-63-5) emerged as a structurally refined derivative during the late 20th century, driven by advances in heterocyclic chemistry and the demand for bioactive intermediates. Its development aligns with broader efforts to optimize quinoline-based scaffolds for applications in medicinal chemistry and materials science. While early studies focused on unsubstituted quinolines, the introduction of amino and methoxy groups at strategic positions enabled enhanced electronic properties and binding interactions, cementing this compound’s utility in synthetic and biological research.
3-Amino-7-methoxyquinoline dihydrochloride belongs to the bicyclic heterocyclic aromatic compounds, characterized by a benzene ring fused to a pyridine ring. The systematic IUPAC name is 7-methoxyquinolin-3-amine dihydrochloride, reflecting its substitution pattern and salt form. Key structural features include:
Property | Value |
---|---|
Molecular formula | C₁₀H₁₂Cl₂N₂O |
Molecular weight | 247.12 g/mol |
Substituents | -NH₂ (C3), -OCH₃ (C7) |
Salt form | Dihydrochloride |
The methoxy group at position 7 enhances solubility in polar solvents, while the amino group at position 3 facilitates nucleophilic reactions and coordination with biological targets.
This compound serves as a critical intermediate in synthesizing pharmacologically active molecules. Its structural versatility enables:
Recent studies highlight its role in synthesizing Golgi apparatus-targeting fluorescent probes and triple angiokinase inhibitors, underscoring its multidisciplinary applications.
The synthesis of 3-amino-7-methoxyquinoline dihydrochloride typically begins with carefully selected starting materials that provide the foundational quinoline scaffold. The primary starting materials include 7-methoxyquinoline, which serves as the core quinoline framework, and 7-methoxyquinoline-3-carboxaldehyde, which facilitates reductive amination pathways [2]. Additional precursors such as 4-fluoro-2-methoxyaniline and 7-methoxy-8-hydroxyquinoline derivatives offer alternative synthetic routes depending on the desired reaction pathway [3] [4].
Starting Material | Molecular Formula | Function | Typical Yield (%) |
---|---|---|---|
7-Methoxyquinoline | C₁₀H₉NO | Core quinoline scaffold | 85-95 |
7-Methoxyquinoline-3-carboxaldehyde | C₁₁H₉NO₂ | Aldehyde precursor for reductive amination | 70-85 |
4-Fluoro-2-methoxyaniline | C₇H₈FNO | Aniline derivative for quinoline synthesis | 80-90 |
7-Methoxy-8-hydroxyquinoline | C₁₀H₉NO₂ | Hydroxylated quinoline precursor | 75-85 |
The reagent selection encompasses both reducing agents and nitrating systems. Sodium borohydride and lithium aluminum hydride serve as primary reducing agents for reductive amination processes, while potassium permanganate and hydrogen peroxide function as oxidizing agents [5]. Nitration reagents include nitric acid in combination with sulfuric acid, providing the necessary electrophilic nitrating species [3] [6]. Acetic anhydride facilitates acetylation protection strategies, and palladium on carbon catalysts enable selective hydrogenation reactions [4] [5].
The mechanistic pathways for synthesizing 3-amino-7-methoxyquinoline dihydrochloride involve several well-established organic transformations. The reductive amination pathway represents the most direct approach, utilizing 7-methoxyquinoline-3-carboxaldehyde as the starting material . This reaction proceeds through imine formation followed by selective reduction using sodium borohydride under mild conditions at 25-40°C [7] [8].
Reaction Type | Temperature (°C) | Pressure (atm) | Catalyst | Reaction Time (h) |
---|---|---|---|---|
Reductive Amination | 25-40 | 1 | NaBH₄, LiAlH₄ | 2-6 |
Nitration-Reduction | 0-5 (nitration), 50-80 (reduction) | 1 | HNO₃/H₂SO₄, Pd/C | 1-3 (nitration), 4-12 (reduction) |
Direct Amination | 80-120 | 1-2 | Lewis acids | 4-8 |
Acetylation-Nitration | 0-25 (acetylation), 80-100 (nitration) | 1 | Ac₂O, HNO₃ | 0.5-2 (acetylation), 1-4 (nitration) |
Hydrogenation | 40-60 | 40-50 | Pd/C, Pt/C | 6-24 |
Alternative synthetic routes employ nitration-reduction sequences, where 7-methoxyquinoline undergoes electrophilic aromatic substitution with mixed acid systems at low temperatures (0-5°C) to introduce nitro functionality, followed by catalytic hydrogenation at elevated pressures (40-50 atmospheres) to convert the nitro group to the desired amino functionality [3] [6]. The acetylation-nitration strategy provides enhanced selectivity by protecting the amino group during subsequent transformations [4].
Laboratory-scale purification of 3-amino-7-methoxyquinoline dihydrochloride employs multiple chromatographic and crystallization methodologies to achieve high purity standards. Column chromatography on silica gel represents the primary purification technique, utilizing gradient elution systems with dichloromethane-methanol mixtures to achieve 95-98% purity with recovery yields of 80-90% [9] [10].
Technique | Purity Achieved (%) | Recovery Yield (%) | Scale Applicability | Cost Efficiency |
---|---|---|---|---|
Column Chromatography | 95-98 | 80-90 | Laboratory to pilot | Moderate |
Crystallization | 98-99.5 | 70-85 | Laboratory to industrial | High |
Counter-current Chromatography | 99+ | 85-95 | Laboratory to preparative | Moderate |
HPLC | 99.5+ | 60-80 | Analytical to preparative | Low |
Sublimation | 99+ | 60-75 | Laboratory scale | Moderate |
Crystallization techniques provide superior purity levels (98-99.5%) through careful solvent selection and temperature control. Common crystallization solvents include ethanol-water mixtures, acetonitrile, and isopropanol systems [9] [11]. Counter-current chromatography offers exceptional separation capabilities for closely related isomers, achieving purities exceeding 99% with minimal solvent consumption [10]. High-performance liquid chromatography serves both analytical and preparative functions, providing precise separation but with limited throughput for large-scale applications [12].
Industrial synthesis of 3-amino-7-methoxyquinoline dihydrochloride requires careful attention to process intensification and safety considerations inherent in scaling chemical transformations. Heat management becomes critical during exothermic nitration reactions, necessitating sophisticated temperature control systems and heat exchanger networks [13] [14]. Batch reactor optimization involves precise control of addition rates, mixing efficiency, and residence time distribution to maintain reaction selectivity and minimize side product formation [13] [15].
Method | Production Scale (kg/batch) | Energy Efficiency | Investment Cost | Automation Level |
---|---|---|---|---|
Batch Reactor | 50-1000 | Moderate | Moderate | Medium |
Continuous Flow Reactor | Continuous (10-100 kg/h) | High | High | High |
Microwave-Assisted | 1-50 | Very High | High | Medium |
Photochemical Flow | 1-20 kg/h | High | Very High | High |
Electrochemical | 0.1-10 | High | High | High |
Quality control integration throughout the production process ensures consistent product specifications through real-time monitoring of critical process parameters including temperature, pH, and reaction conversion [16] [15]. Waste stream management addresses both environmental compliance and economic optimization through solvent recovery systems and byproduct utilization strategies [17] [18].
Continuous flow technology represents a paradigm shift in quinoline derivative synthesis, offering superior heat and mass transfer characteristics compared to traditional batch processes [19] [20] [21]. Photochemical flow reactors enable precise control of light exposure and reaction temperature, facilitating quinoline synthesis through photoisomerization-cyclization cascades with residence times of 10-15 minutes [19] [20].
Light-emitting diode (LED) systems provide monochromatic irradiation with excellent energy efficiency, achieving throughputs exceeding 9.5 millimoles per hour for quinoline derivatives [19]. Temperature control advantages in flow systems eliminate hot spots and provide uniform reaction conditions, particularly beneficial for thermally sensitive quinoline intermediates [21] [22].
Telescoped synthesis approaches integrate multiple reaction steps within a single flow system, reducing intermediate isolation requirements and improving overall process efficiency [20]. Microreactor technology enables precise residence time control and enhanced mixing, particularly advantageous for rapid reactions and multi-step synthetic sequences [19] [23].
Industrial quality control for 3-amino-7-methoxyquinoline dihydrochloride encompasses multiple analytical techniques to ensure product consistency and regulatory compliance. High-performance liquid chromatography serves as the primary analytical method for purity determination, utilizing reversed-phase columns with gradient elution systems to achieve baseline separation of related impurities [12] [16].
Mass spectrometry confirmation provides molecular weight verification and structural elucidation of potential impurities, employing both electrospray ionization and atmospheric pressure chemical ionization techniques [10]. Nuclear magnetic resonance spectroscopy offers comprehensive structural verification through both proton and carbon-13 analyses, confirming substitution patterns and detecting trace impurities [10] [16].
X-ray crystallography analysis determines crystal form characteristics, crucial for pharmaceutical applications where polymorphic forms affect bioavailability and stability [24]. Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide additional characterization data for process optimization and stability assessment [16].
The implementation of green chemistry principles in 3-amino-7-methoxyquinoline dihydrochloride synthesis addresses environmental concerns while maintaining synthetic efficiency. Solvent-free reactions eliminate volatile organic compound emissions and reduce waste generation, employing solid-state grinding techniques and neat reaction conditions [17] [25] [18].
Green Parameter | Traditional Methods | Green Methods | Improvement Factor |
---|---|---|---|
Atom Economy | 45-65% | 75-90% | 1.4-1.8x |
E-Factor (waste/product) | 5-15 | 1-5 | 3-10x |
Renewable Content (%) | 10-20% | 40-70% | 2-4x |
Energy Consumption (MJ/kg) | 50-80 | 20-40 | 1.5-3x |
Water Usage (L/kg product) | 20-50 | 5-15 | 2-5x |
Microwave-assisted synthesis provides rapid heating and enhanced reaction rates while reducing overall energy consumption by 50-70% compared to conventional heating methods [25] [23]. Ultrasound-promoted reactions enable mild reaction conditions and improved mass transfer, particularly beneficial for heterogeneous catalytic systems [25] [26].
Water as green solvent replaces organic solvents in selected transformations, particularly effective for ionic reactions and metal-catalyzed processes [17] [23]. Renewable catalyst systems utilize bio-based materials and recyclable metal complexes to minimize environmental impact while maintaining catalytic efficiency [27] [23].
Life cycle assessment of green synthetic routes demonstrates significant environmental benefits through reduced carbon footprint and minimized waste generation [28] [18]. Atom economy optimization achieves 75-90% efficiency in green synthetic routes compared to 45-65% in traditional methods, representing a 1.4-1.8-fold improvement [18] [23].
E-factor reduction (environmental factor measuring waste generation per unit product) shows dramatic improvements from 5-15 in conventional processes to 1-5 in green methodologies, representing a 3-10-fold enhancement [18]. Energy consumption reduction achieves 1.5-3-fold improvements through process intensification and alternative activation methods [17] [29].
Water usage minimization reduces consumption from 20-50 liters per kilogram product in traditional processes to 5-15 liters in optimized green processes [17] [30]. Renewable content integration increases from 10-20% in conventional synthesis to 40-70% in sustainable approaches through bio-based starting materials and catalysts [17] [18].